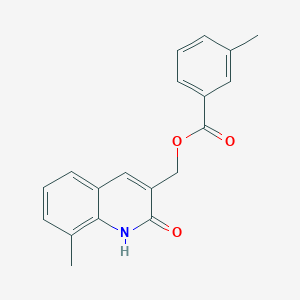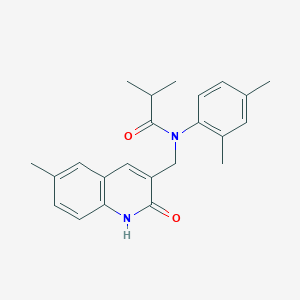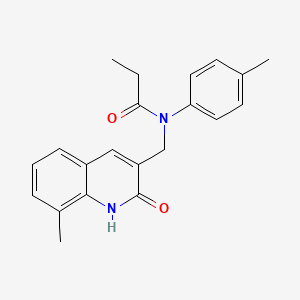
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a key target for pain management and addiction treatment. In
Mechanism of Action
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioid peptides and exogenous opioid drugs. By blocking the mu-opioid receptor, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can reduce the analgesic and rewarding effects of opioids, which may have implications for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity, decreasing drug-seeking behavior in animal models of addiction, and altering the release of neurotransmitters such as dopamine and serotonin. N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis, suggesting that it may have potential therapeutic benefits for inflammatory pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for lab experiments is its selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of mu-opioid receptor blockade without interfering with other opioid receptor systems. However, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be difficult to synthesize and purify, which may limit its availability and increase its cost. Additionally, N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a relatively short half-life in vivo, which may limit its usefulness for long-term studies.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and the mu-opioid receptor system. One area of interest is the role of the mu-opioid receptor in chronic pain conditions, and the potential therapeutic benefits of mu-opioid receptor antagonists for these conditions. Another area of interest is the use of mu-opioid receptor antagonists for the treatment of opioid addiction, and the development of new and more effective drugs in this area. Finally, there is ongoing research into the molecular mechanisms of mu-opioid receptor signaling, which may lead to the development of new drugs with improved selectivity and efficacy.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenyl isocyanate with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The resulting product is then coupled with 2-(2-hydroxyphenoxy)acetic acid to form N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity and yield of N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be improved through further purification and characterization techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research to study the mu-opioid receptor system. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for investigating the role of the mu-opioid receptor in pain perception, addiction, and other physiological processes. N-(2-chlorophenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been used in animal studies to explore the potential therapeutic benefits of mu-opioid receptor antagonists for the treatment of opioid addiction.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-6-8-16(13-15)22-26-23(30-27-22)17-9-2-5-12-20(17)29-14-21(28)25-19-11-4-3-10-18(19)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWQNOZYKWVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



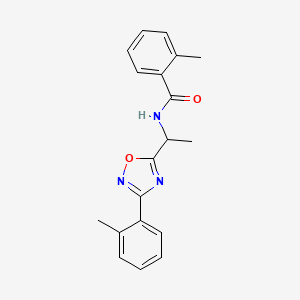
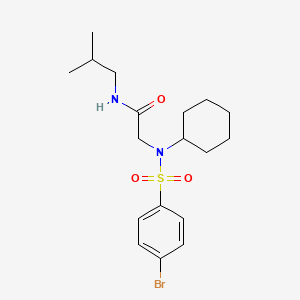

![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)
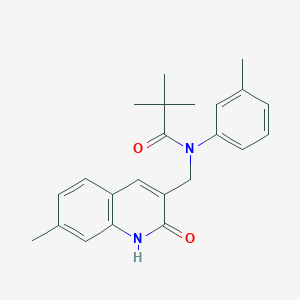

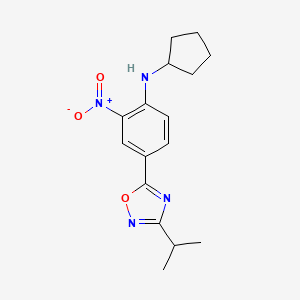
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
